molecular formula C11H18N4O4 B8602594 tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate

tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate

Cat. No.: B8602594
M. Wt: 270.29 g/mol
InChI Key: YKMRXARXLGLTGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate is a synthetic organic compound that features a pyrazole ring substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield tert-Butyl Methyl(2-(3-amino-1H-pyrazol-1-yl)ethyl)carbamate, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, allows for unique redox chemistry and potential biological activities that are not observed in similar compounds with different substituents .

Properties

Molecular Formula

C11H18N4O4

Molecular Weight

270.29 g/mol

IUPAC Name

tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate

InChI

InChI=1S/C11H18N4O4/c1-11(2,3)19-10(16)13(4)7-8-14-6-5-9(12-14)15(17)18/h5-6H,7-8H2,1-4H3

InChI Key

YKMRXARXLGLTGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN1C=CC(=N1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 206c (5 g, 19.5 mmol) in THF (40 mL) was added NaH (938 mg, 23.4 mmol). The reaction mixture was stirred at room temperature for 30 minutes. Iodomethane (1.7 mL, 25.4 mmol) was added and the mixture was stirred for additional 15 hours. It was then evaporated and purified by silical-gel column eluting with 2:1 petroleum ether/ethyl acetate to give 206d as a white solid (4.5 g, 85%). MS: (M+H)+ 271.
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
938 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Yield
85%

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